molecular formula C15H19ClN2O2 B12980637 tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12980637
M. Wt: 294.77 g/mol
InChI Key: ISEJWVWIPYZGEN-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of halogenated heterocycles. It is characterized by the presence of a tert-butyl group, a chlorine atom, and an isopropyl group attached to a pyrrolo[3,2-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 5-chloro-3-propan-2-ylpyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C15H19ClN2O2/c1-9(2)10-8-18(14(19)20-15(3,4)5)11-6-7-12(16)17-13(10)11/h6-9H,1-5H3

InChI Key

ISEJWVWIPYZGEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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